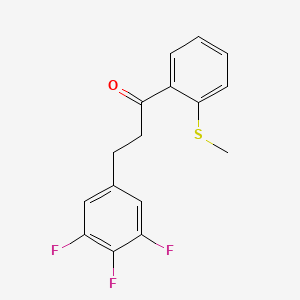

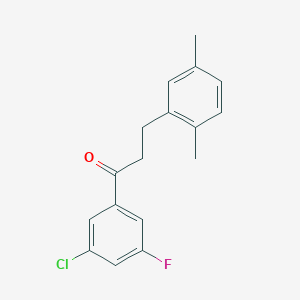

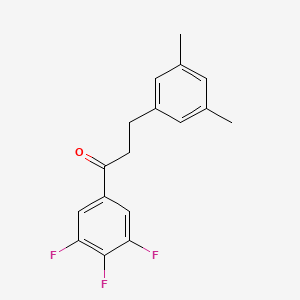

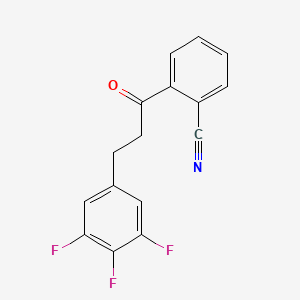

Ethyl 6-(3,5-dimethoxyphenyl)-6-oxohexanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 6-(3,5-dimethoxyphenyl)-6-oxohexanoate is a chemical compound that is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as dimethoxyphenyl groups and ethyl ester functionalities. These compounds are of interest due to their potential physicochemical properties and their relevance in various chemical reactions, particularly in the formation of polymorphs and their crystal structures , as well as in the synthesis of cyclo

Wissenschaftliche Forschungsanwendungen

-

Cancer Treatment

- Field : Medicinal Chemistry

- Application : A compound with a similar structure, Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017), has been studied for its potential against multidrug resistance in cancer treatment .

- Method : Detailed structure-activity relationship (SAR) studies were performed at the 3, 4, and 6 positions of the 4H-chromene system .

- Results : The studies identified a 4H-chromene system, CXL017 (4), that can preferentially kill multidrug resistance (MDR) cancer cells .

-

Fibroblast Growth Factor Receptor Inhibitors

- Field : Medicinal Chemistry

- Application : A series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have been synthesized as potent Fibroblast Growth Factor Receptor (FGFR) inhibitors .

- Method : The design, synthesis, and biological evaluation of these compounds were carried out .

- Results : The compound 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide (13a) was identified as the most potent FGFR1 inhibitor in this series, with an enzyme inhibitory activity IC50 value of about 30.2 nM .

-

Structure-Activity Relationship (SAR) Study

- Field : Medicinal Chemistry

- Application : A compound with a similar structure, Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017), has been studied for its potential against multidrug resistance in cancer treatment .

- Method : Detailed structure-activity relationship (SAR) studies were performed at the 3, 4, and 6 positions of the 4H-chromene system .

- Results : The studies identified a 4H-chromene system, CXL017 (4), that can preferentially kill multidrug resistance (MDR) cancer cells .

-

5-Amino-pyrazoles in Organic and Medicinal Synthesis

- Field : Organic Chemistry

- Application : 5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .

- Method : The design, synthesis, and biological evaluation of these compounds were carried out .

- Results : These outstanding compounds synthesized via a wide variety of approaches include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

-

Structure-Activity Relationship (SAR) Study

- Field : Medicinal Chemistry

- Application : A compound with a similar structure, Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017), has been studied for its potential against multidrug resistance in cancer treatment .

- Method : Detailed structure-activity relationship (SAR) studies were performed at the 3, 4, and 6 positions of the 4H-chromene system .

- Results : The studies identified a 4H-chromene system, CXL017 (4), that can preferentially kill multidrug resistance (MDR) cancer cells .

-

5-Amino-pyrazoles in Organic and Medicinal Synthesis

- Field : Organic Chemistry

- Application : 5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .

- Method : The design, synthesis, and biological evaluation of these compounds were carried out .

- Results : These outstanding compounds synthesized via a wide variety of approaches include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.

Zukünftige Richtungen

This involves discussing potential future research directions, such as new synthetic routes, applications, or investigations into the compound’s properties.

Eigenschaften

IUPAC Name |

ethyl 6-(3,5-dimethoxyphenyl)-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O5/c1-4-21-16(18)8-6-5-7-15(17)12-9-13(19-2)11-14(10-12)20-3/h9-11H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUZFPZZDLTCAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC(=CC(=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645829 |

Source

|

| Record name | Ethyl 6-(3,5-dimethoxyphenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(3,5-dimethoxyphenyl)-6-oxohexanoate | |

CAS RN |

898758-65-1 |

Source

|

| Record name | Ethyl 6-(3,5-dimethoxyphenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

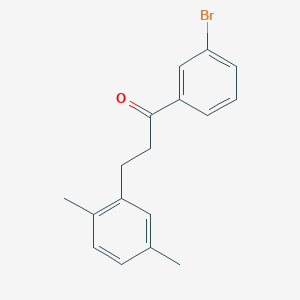

![3-(3,4-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1343512.png)

![3-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile](/img/structure/B1343527.png)